molecular formula C11H11O3P B175230 2-Naphthylmethylphosphonic acid CAS No. 16672-84-7

2-Naphthylmethylphosphonic acid

Cat. No.: B175230
CAS No.: 16672-84-7
M. Wt: 222.18 g/mol
InChI Key: HELZKSLXGDCKJK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Naphthylmethylphosphonic acid, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized naphthalene compounds .

Mechanism of Action

The mechanism by which phosphonic acid, (2-naphthalenylmethyl)-, exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect various biochemical pathways, particularly those involving phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthylmethylphosphonic acid, is unique due to its specific structural features that allow it to form stable complexes and inhibit specific enzymes. Its ability to mimic phosphate groups makes it particularly valuable in biochemical research and potential medical applications .

Properties

IUPAC Name

naphthalen-2-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11O3P/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELZKSLXGDCKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395172
Record name Phosphonic acid, (2-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16672-84-7
Record name Phosphonic acid, (2-naphthalenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16672-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (2-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-naphthalenylmethyl)phosphonic acid dimethyl ester (Compound 4, 520 mg, 2.08 mM) in concentrated hydrochloric acid (15 mL) is heated at reflux temperature for ten hours. The reaction mixture is then cooled and allowed to stand at room temperature until a white precipitate is formed. The reaction is cooled to room temperature and the aqueous HCl is removed at a reduced pressure. The white solid residue is recrystallized from water to give 0.206 g of the title compound as white crystals, mp 234°-236° C. with softening at 225° C.
Name
(2-naphthalenylmethyl)phosphonic acid dimethyl ester
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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